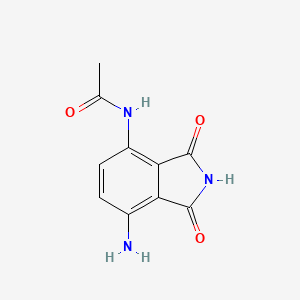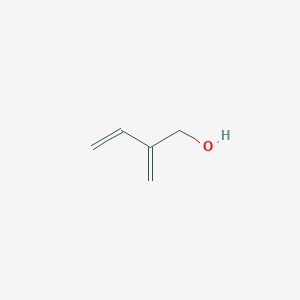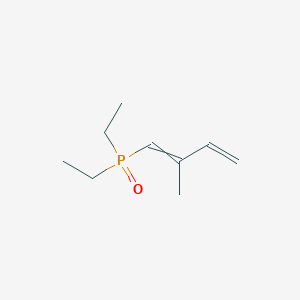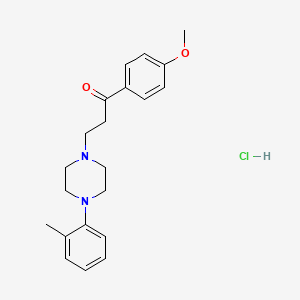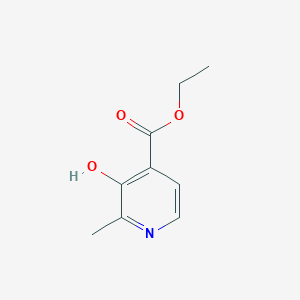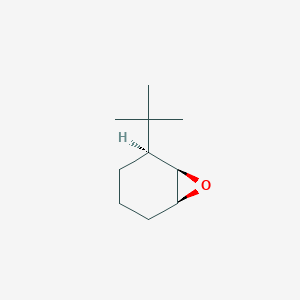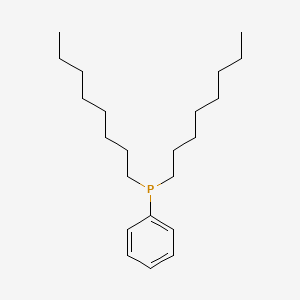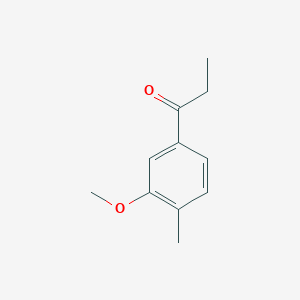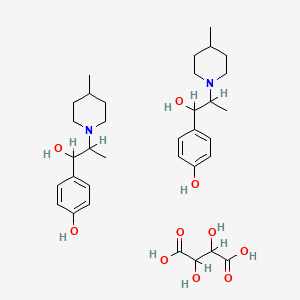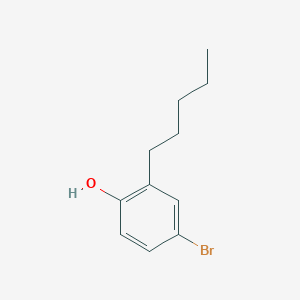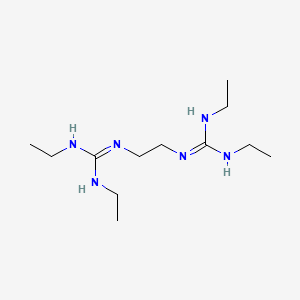
N'',N'''-Ethane-1,2-diylbis(N,N'-diethylguanidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) is a chemical compound known for its unique structure and properties It is characterized by the presence of two guanidine groups connected by an ethane-1,2-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) typically involves the reaction of ethane-1,2-diamine with diethylcyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) involves its interaction with specific molecular targets and pathways. The guanidine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. This compound may also modulate enzyme activity and cellular signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar ethane-1,2-diyl bridge but different substituents on the guanidine groups.
2,2’-[ethane-1,2-diylbis(oxy)]bisethyl dinitrate: Another compound with an ethane-1,2-diyl bridge but different functional groups.
Uniqueness
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) is unique due to its specific structure and the presence of diethylguanidine groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
13561-03-0 |
|---|---|
Molekularformel |
C12H28N6 |
Molekulargewicht |
256.39 g/mol |
IUPAC-Name |
2-[2-[bis(ethylamino)methylideneamino]ethyl]-1,3-diethylguanidine |
InChI |
InChI=1S/C12H28N6/c1-5-13-11(14-6-2)17-9-10-18-12(15-7-3)16-8-4/h5-10H2,1-4H3,(H2,13,14,17)(H2,15,16,18) |
InChI-Schlüssel |
XYBSJKJSWCBMDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=NCCN=C(NCC)NCC)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


